molecular formula C17H18O2S B13089758 (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol

Cat. No.: B13089758
M. Wt: 286.4 g/mol
InChI Key: ZUCCPUNGCPZSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is an organic compound with the molecular formula C17H18O2S It is characterized by the presence of a methoxyphenyl group and a phenylthio group attached to a cyclopropylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests various interactions with biological targets, which may lead to therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18O2S
  • Molecular Weight : 278.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances electron density, potentially increasing the compound's reactivity with biological targets. In particular, the cyclopropyl moiety may facilitate binding to enzymes involved in metabolic pathways.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes:

  • ALOX15 Inhibition : The compound has been shown to selectively inhibit the linoleate oxygenase activity of ALOX15, which is crucial in inflammatory pathways. The IC50 values indicate a potent inhibitory effect, suggesting its potential as an anti-inflammatory agent .
CompoundIC50 (LA)IC50 (AA)Ratio IC50(LA)/IC50(AA)
This compound0.018 µM0.032 µM0.562

Case Studies

  • Anti-inflammatory Activity : In a study involving rabbit ALOX15, this compound was tested for its ability to inhibit enzyme activity in the presence of phosphatidylcholine-based liposomes. The results indicated that the compound significantly reduced the enzymatic activity associated with inflammation .
  • Drug Development : The compound has been explored as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural characteristics allow for modifications that enhance potency and selectivity towards specific biological targets .

Comparative Analysis

When compared to similar compounds, such as substituted indoles and imidazoles, this compound shows unique binding characteristics due to the presence of the methoxy group. This feature is critical for enhancing its interaction with target enzymes, making it a valuable candidate for further research .

Compound TypeBinding AffinitySelectivity
IndolesModerateLow
ImidazolesHighModerate
This CompoundHighHigh

Properties

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(1-phenylsulfanylcyclopropyl)methanol

InChI

InChI=1S/C17H18O2S/c1-19-14-9-7-13(8-10-14)16(18)17(11-12-17)20-15-5-3-2-4-6-15/h2-10,16,18H,11-12H2,1H3

InChI Key

ZUCCPUNGCPZSBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.